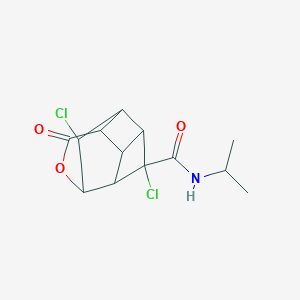
4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, also known as DCFPP, is a small organic molecule that has been studied extensively due to its unique properties and potential applications in various scientific fields. It is a heterocyclic compound composed of a pyridazinone ring structure, a trifluoromethyl group, and two chlorine atoms. DCFPP is a highly versatile compound and has been used in a wide range of scientific research applications.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Sequential Nucleophilic Substitution Reactions : Pattison et al. (2009) demonstrated that pyridazinone compounds could serve as scaffolds for synthesizing a variety of polyfunctional systems through sequential nucleophilic aromatic substitution. This approach allows for the creation of diversified and potentially pharmacologically relevant structures (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Anticancer Activity and Molecular Docking Studies : Research by Mehvish and Kumar (2022) synthesized new 3(2H)-one pyridazinone derivatives to investigate their potential anti-oxidant activity. Their structure was confirmed through spectroscopic methods, and in-vitro studies revealed promising antioxidant properties. Molecular docking suggested potential applications in cancer treatment (Mehvish & Kumar, 2022).
Synthesis of Symmetrically and Unsymmetrically Disubstituted Derivatives : R'kyek et al. (2001) explored the Sonogashira cross-coupling reaction for creating 4,5-dialkynyl-3(2H)-pyridazinones, highlighting the method's efficiency in synthesizing structurally diverse pyridazinone derivatives (R'kyek, Maes, Maria, Lemiére, & Dommisse, 2001).
Physical Properties and Analysis
- Dipole Moment Estimation : Desai et al. (2016) conducted a study on pyridazin-3(2H)-one derivatives to estimate their ground and excited state dipole moments through steady state absorption and emission spectra. This research provides valuable insights into the electronic properties of these compounds (Desai, Sidarai, Hunagund, Basanagouda, Melavanki, Fattepur, & Kadadevarmath, 2016).
Novel Applications
Base Oil Improvement : Nessim (2017) synthesized Pyridazinone derivatives to investigate their effectiveness as antioxidants for base oil, demonstrating significant potential for industrial applications in enhancing oil stability (Nessim, 2017).
Crystal Structure Analysis : Daoui et al. (2019) provided detailed crystal structure analysis for pyridazin-3(2H)-one derivatives, emphasizing the importance of molecular geometry in understanding the chemical behavior and interactions of these compounds (Daoui, Faizi, El Kalai, Saddik, Dege, Karrouchi, & Benchat, 2019).
Propriétés
IUPAC Name |
4,5-dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F3N2O/c12-8-5-17-18(10(19)9(8)13)7-3-1-2-6(4-7)11(14,15)16/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOZWFWEIRIGHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356587 |
Source


|
| Record name | 4,5-Dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one | |
CAS RN |
26806-47-3 |
Source


|
| Record name | 4,5-Dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DICHLORO-2-(3-TRIFLUOROMETHYLPHENYL)PYRIDAZIN-3(2H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














